BSB

Alzheimer's disease Amyloid-beta Ligand binding

Researchers often struggle with multi-stain protocols for mapping mixed neurodegenerative pathologies. BSB is a single-step fluorescent probe that labels extracellular Aβ plaques, intracellular tau tangles, and α-synuclein lesions in human brain tissue simultaneously. - Broad-spectrum binding to diverse β-pleated sheet structures eliminates need for multiple antibody stains. - Ki ~0.11 nM for Aβ aggregates; crosses blood-brain barrier in vivo. - Bromine handle enables radioiodination for SPECT/PET tracer development, differentiating it from fluorinated analogs. Standard research quantities in stock for immediate global dispatch.

Molecular Formula C24H17BrO6
Molecular Weight 481.3 g/mol
Cat. No. B1631162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBSB
Molecular FormulaC24H17BrO6
Molecular Weight481.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)C(=O)O)Br)C=CC3=CC(=C(C=C3)O)C(=O)O
InChIInChI=1S/C24H17BrO6/c25-20-13-16(2-1-14-5-9-21(26)18(11-14)23(28)29)4-8-17(20)7-3-15-6-10-22(27)19(12-15)24(30)31/h1-13,26-27H,(H,28,29)(H,30,31)/b2-1+,7-3+
InChIKeyZVECSLHUCRIBDY-WMWQKROPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BSB Amyloid Detection Probe Procurement


1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene (BSB) is a fluorescent, Congo red-derived styrylbenzene probe [1]. It was developed as a prototype imaging agent for the detection of amyloid-beta (Aβ) plaques in Alzheimer's disease (AD) [2]. BSB demonstrates high binding affinity for Aβ aggregates and has been shown to cross the blood-brain barrier (BBB) in vivo [3]. It is a foundational tool in amyloid research, characterized by its ability to label diverse β-pleated sheet structures [4].

Reported amyloid-target binding — supports Aβ aggregate detection research
Blood-brain barrier penetration — in vivo amyloid labeling research model context
Broad β-sheet labeling — diverse protein aggregate detection research fit

BSB vs. Generic Amyloid Dyes


Substituting BSB with a generic amyloid dye or a close analog without careful evaluation is scientifically unsound. While compounds like Congo Red, Thioflavin S, or even the fluorine analog FSB share the common property of amyloid binding, they differ significantly in their specific binding profile, fluorescence intensity, background noise, and in vivo applicability [1]. For instance, BSB's unique ability to label both extracellular Aβ plaques and intracellular tau and synuclein lesions in neurodegenerative diseases is not replicated by all standard dyes [2]. Furthermore, the bromine atom in BSB enables specific applications, such as the potential for radioiodination, which is not possible with the fluorine analog FSB [3]. Therefore, experimental outcomes, particularly in studies requiring broad-spectrum labeling or specific chemical derivatization, are highly dependent on the precise chemical identity of the probe.

BSB: Broad β-sheet labeling
Congo Red / Thioflavin S: Narrower profile
Intracellular tau and synuclein lesion labeling may not transfer to standard amyloid dyes
BSB: Bromine derivatization handle
FSB: Fluorine analog, no radioiodination
Bromine-dependent applications, including radioiodination, are not replicable with the fluorine analog
BSB: In vivo BBB penetration reported
Generic amyloid dyes: Limited in vivo use
In vivo brain amyloid labeling context may not be reproducible with most standard histological dyes

Quantitative Evidence Supporting BSB


Aβ(1-40) Aggregate Binding Affinity

The (E,E)-isomer of BSB demonstrates a very high binding affinity for Aβ(1-40) aggregates with an inhibition constant (Kᵢ) of 0.11 ± 0.01 nM [1]. This value was determined in a competitive radioligand binding assay against [¹²⁵I]IMSB [1]. This affinity is consistent across other BSB isomers, with Kᵢ values ranging from 0.13 to 0.27 nM, indicating a robust binding interaction with the amyloid target [1].

Binding Affinity
Head-to-head
Ki = 0.11 ± 0.01 nM for Aβ(1-40) aggregates
Reported target-engagement assay context
In vitro competitive binding assay; (E,E)-isomer
Alzheimer's disease Amyloid-beta Ligand binding

Broader Lesion Staining Profile

Unlike standard histochemical dyes such as Thioflavin S, BSB labels a wider variety of neurodegenerative disease lesions. In a study of postmortem human brain tissue, BSB was found to bind not only to extracellular Aβ plaques but also to intracellular lesions composed of abnormal tau and synuclein proteins [1]. These included neurofibrillary tangles, Lewy bodies, and glial cytoplasmic inclusions, which are hallmarks of various dementias and movement disorders [1].

Lesion Staining Profile
Head-to-head
Labels Aβ plaques, tau tangles, Lewy bodies, and glial inclusions
Broad β-sheet labeling research context
Postmortem human brain tissue; broader than Thioflavin S
Neuropathology Histology Amyloid Tau Synuclein

Fluorescence vs. FSB Analog

The fluorinated analog FSB demonstrates approximately two-fold higher fluorescence intensity compared to BSB in spectral analysis [1]. Furthermore, when used to stain Alzheimer's disease brain sections, FSB was found to label amyloid plaques and neurofibrillary tangles with greater fluorescence intensity and lower background signal than BSB [1]. This comparison directly quantifies a performance trade-off between the two compounds, where FSB offers enhanced signal-to-noise for histology, but lacks the bromine atom required for radioiodination or other chemical modifications possible with BSB.

Signal vs. FSB
Head-to-head
FSB shows ~2× higher fluorescence intensity and lower background signal
Reported signal-to-background trade-off context
AD brain section histochemistry; BSB preferred where bromine chemistry is required
Fluorescent Probe Microscopy Imaging Alzheimer's disease

In Vivo BBB Penetration & Amyloid Labeling

BSB has been shown to cross the blood-brain barrier (BBB) and label amyloid plaques in vivo [1]. In a transgenic mouse model of Alzheimer's disease (Tg2576), intravenous injection of BSB resulted in the accumulation of the dye in amyloid plaques within the brain, which was confirmed by post-mortem histological analysis 18 hours post-injection [1]. This property established BSB as a prototype for developing in vivo amyloid imaging agents [2].

In Vivo BBB Study
Class-level
Positive brain amyloid plaque labeling in Tg2576 transgenic mice
In vivo amyloid research model context
18h post-IV injection; confirmed by post-mortem histology
In Vivo Imaging Blood-Brain Barrier Transgenic Mouse Model Alzheimer's disease

Optimal BSB Research Applications


Multi-Protein Aggregate Histopathology

Based on its broad labeling profile [1], BSB is the preferred reagent for research groups studying the co-occurrence of amyloid-beta plaques, tau tangles, and synuclein aggregates in human brain tissue. It enables a single-step fluorescent stain to identify and map diverse pathological lesions in postmortem samples from patients with mixed dementias or movement disorders, streamlining complex multi-stain protocols.

In Vivo Preclinical Amyloid Imaging

BSB's proven ability to cross the blood-brain barrier and label amyloid plaques in vivo [2] makes it an essential reference compound for preclinical imaging studies. Researchers can use BSB as a control or as a scaffold for developing and validating novel, radiolabeled or fluorinated amyloid imaging agents in transgenic mouse models like Tg2576.

Radioiodinated Amyloid Probe Development

For laboratories developing new SPECT or PET imaging agents for amyloid detection, BSB serves as the critical precursor or benchmark [3]. Its bromine atom provides a chemical handle for radioiodination, creating structurally identical radioligands that retain BSB's established binding affinity (Kᵢ ~0.11 nM [4]). This is a key differentiator from its fluorinated analog, FSB, which cannot be directly radiolabeled with iodine in the same manner.

Broad-Spectrum Amyloid Binding Studies

Given its high, sub-nanomolar affinity for Aβ aggregates and its ability to bind diverse amyloid structures, BSB is a valuable tool for biophysical and biochemical studies aimed at understanding the fundamental mechanisms of amyloid-ligand interactions [4][5]. Its rigid, styrylbenzene core provides a well-defined scaffold for structure-activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
Multi-aggregate histopathology
Broad β-sheet labeling profile
Co-localization with protein-specific IHC in mixed-dementia tissue
In vivo amyloid imaging studies
Reported BBB penetration
Amyloid plaque labeling confirmation in transgenic models
Radioiodinated probe development
Bromine derivatization handle
Binding retention after radioiodination workflow
Amyloid-ligand SAR studies
Reported binding affinity profile
Structure-activity relationship interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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